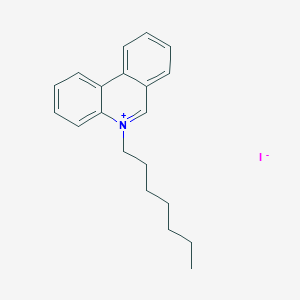
5-Heptylphenanthridin-5-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptylphenanthridin-5-ium iodide: is a chemical compound with the molecular formula C20H24IN. It is a derivative of phenanthridine, a nitrogen heterocyclic compound. Phenanthridine derivatives are known for their applications in various fields, including chemistry, biology, and medicine, due to their unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylphenanthridin-5-ium iodide typically involves the alkylation of phenanthridine with heptyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Heptylphenanthridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve the use of sodium or potassium salts of the desired nucleophile.
Major Products Formed:
Oxidation: Phenanthridine N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halide-substituted phenanthridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Heptylphenanthridin-5-ium iodide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to intercalate with DNA makes it a useful tool in molecular biology research .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices. Its unique optical properties make it suitable for applications in optoelectronics .
Mécanisme D'action
The mechanism of action of 5-Heptylphenanthridin-5-ium iodide involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce cell death in cancer cells by interfering with their genetic material .
Comparaison Avec Des Composés Similaires
Phenanthridine: The parent compound of 5-Heptylphenanthridin-5-ium iodide, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine, also used in DNA-binding studies.
Ethidium Bromide: A well-known DNA intercalator used in molecular biology.
Uniqueness: this compound is unique due to its heptyl side chain, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This property makes it a promising candidate for drug development and other applications where cell membrane permeability is crucial .
Propriétés
Numéro CAS |
113817-76-8 |
|---|---|
Formule moléculaire |
C20H24IN |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
5-heptylphenanthridin-5-ium;iodide |
InChI |
InChI=1S/C20H24N.HI/c1-2-3-4-5-10-15-21-16-17-11-6-7-12-18(17)19-13-8-9-14-20(19)21;/h6-9,11-14,16H,2-5,10,15H2,1H3;1H/q+1;/p-1 |
Clé InChI |
NVJLYTIFYKVNAB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC[N+]1=CC2=CC=CC=C2C3=CC=CC=C31.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


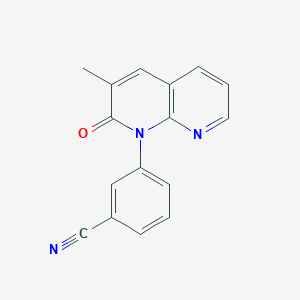
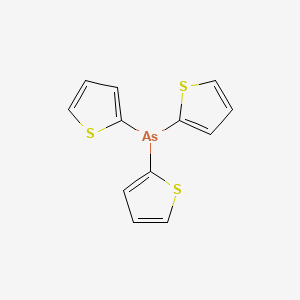
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
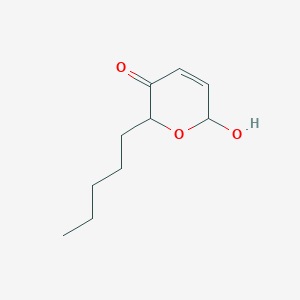
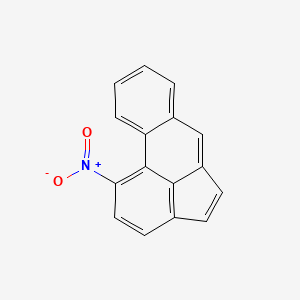

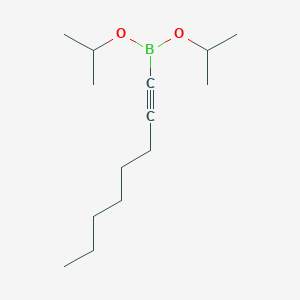
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
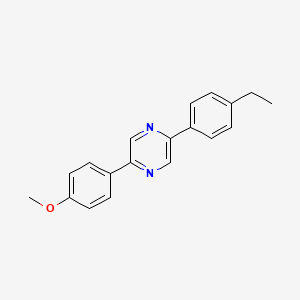



![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
